Tetravinyltin serves as a versatile precursor for the synthesis of various organotin compounds. Upon heating, a mixture of tetravinyltin and tin tetrachloride undergoes a reaction called disproportionation, leading to the formation of other organotin products like divinyltin dichloride, vinyltin trichloride, and trivinyltin chloride in high yields []. This reaction allows researchers to readily access a range of organotin compounds for diverse applications, including:
Tetravinyltin can be utilized for the deposition of thin films, which are a crucial component in various technological applications. One technique involves using chemical vapor deposition (CVD) to decompose tetravinyltin into volatile tin species that can then be deposited onto a substrate to form a thin film []. This method offers advantages like:
These features make tetravinyltin a valuable tool for researchers studying and developing thin-film technologies for applications in:
Tetravinyltin, also known as tetravinylstannane, is an organotin compound with the chemical formula and a molecular weight of 226.89 g/mol. It appears as a colorless liquid and is primarily utilized in research settings due to its unique chemical properties. Tetravinyltin is flammable and toxic, necessitating careful handling and the use of personal protective equipment during its use .
Tetravinyltin is not currently used in biological systems, and a mechanism of action is not applicable in this context.
Tetravinyltin is classified as a hazardous material due to several factors:
Tetravinyltin has not been extensively studied for therapeutic or diagnostic applications and is primarily restricted to laboratory research. Due to its toxicity, it poses risks upon skin contact, inhalation, or ingestion. Therefore, it is not recommended for biological applications outside of controlled experimental conditions .
Tetravinyltin can be synthesized through several methods:
Tetravinyltin shares similarities with several other organotin compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Divinyltin dichloride | Derived from tetravinyltin; less complex structure | |
Vinyltin trichloride | Contains fewer vinyl groups; used in different applications | |
Trivinyltin chloride | Similar reactivity but fewer vinyl groups | |
Trimethylstannane | Non-vinyl compound; used in different synthetic pathways |
Tetravinyltin's unique structure with four vinyl groups allows it to participate in distinct reactions that are not possible for these other compounds. Its ability to form various vinyltin derivatives through disproportionation sets it apart within the organotin family .
Flammable;Acute Toxic